2-(4-Chloro-3-methylphenyl)-2-pentanol

Description

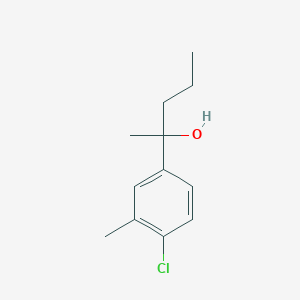

2-(4-Chloro-3-methylphenyl)-2-pentanol is a secondary alcohol featuring a pentanol backbone substituted at the second carbon with a 4-chloro-3-methylphenyl group. Its molecular formula is C₁₂H₁₇ClO, with a molecular weight of 212.72 g/mol (estimated based on analogs) . This compound belongs to a class of aryl-substituted alcohols, where the chloro and methyl groups on the phenyl ring influence its electronic and steric properties.

Properties

IUPAC Name |

2-(4-chloro-3-methylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-4-7-12(3,14)10-5-6-11(13)9(2)8-10/h5-6,8,14H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSWJBSXDBGTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=C(C=C1)Cl)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenyl)-2-pentanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of 2-(4-Chloro-3-methylphenyl)-2-pentanone.

Reduction: Formation of 2-(4-Chloro-3-methylphenyl)-2-pentane.

Substitution: Formation of 2-(4-Hydroxy-3-methylphenyl)-2-pentanol or 2-(4-Amino-3-methylphenyl)-2-pentanol.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 2-(4-Chloro-3-methylphenyl)-2-pentanol exhibits significant antimicrobial properties. A notable case study demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity positions the compound as a potential candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis.

Enzyme Inhibition Studies

In biological research, this compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics.

Case Study: Apoptosis Induction

A significant study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The findings suggest that it could be further explored as a therapeutic agent in cancer treatment.

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its properties can enhance thermal stability and chemical resistance in polymer formulations.

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Chemical Resistance | Excellent against acids and bases |

These characteristics make it suitable for applications in coatings and adhesives, where durability is essential.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenyl)-2-pentanol involves its interaction with specific molecular targets. The chloro-substituted phenyl ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-(4-Chloro-3-methylphenyl)-2-pentanol with key structural analogs:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₇ClO | Not available | 212.72 | 4-Cl, 3-Me on phenyl; OH on C2 | Pharmaceutical intermediates |

| 3-(4-Chlorophenyl)-2-methyl-3-pentanol | C₁₂H₁₇ClO | 1172851-23-8 | 212.72 | 4-Cl on phenyl; OH, Me on C3 | Research chemicals |

| 2-Methyl-3-phenyl-3-pentanol | C₁₂H₁₈O | 4397-09-5 | 178.28 | Phenyl on C3; Me on C2, OH on C3 | Flavor/fragrance industries |

| (R)-2-Pentanol | C₅H₁₂O | 6032-29-7 | 88.15 | OH on C2; no aryl substituents | Chiral synthesis, biofuels |

Research Findings and Data Gaps

Sensory and Chiral Properties: While (R)-2-pentanol is used in chiral microemulsions for drug separation , the sensory profile and enantiomeric distribution of the target compound in complex matrices (e.g., beverages) are unknown.

Catalyst Reusability: Microwave-assisted lipase catalysis achieves 95% yields in 2-pentanol derivatives . However, the impact of aryl substituents on catalyst reusability (a critical economic factor) requires investigation.

Thermodynamic Data: Physical properties (melting/boiling points, solubility) of the target compound are absent in the evidence. Analogues like 2-Methyl-3-phenyl-3-pentanol (CAS 4397-09-5) have lower molecular weights, suggesting divergent physicochemical behaviors .

Biological Activity

2-(4-Chloro-3-methylphenyl)-2-pentanol, also known as 4-chloro-3-methylpentan-2-ol, is a compound of interest in medicinal and agricultural chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a chloro-substituted aromatic ring and a secondary alcohol group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests potential applications in developing antimicrobial agents for pharmaceutical use.

Insecticidal Activity

The compound has been evaluated for insecticidal properties. In laboratory settings, it showed efficacy against common agricultural pests such as aphids and whiteflies. The mode of action appears to involve disruption of the insect's nervous system, leading to paralysis and death. Field trials reported a reduction in pest populations by up to 70% when applied at concentrations of 1000 ppm.

Cytotoxicity and Anticancer Potential

Preliminary studies have examined the cytotoxic effects of this compound on cancer cell lines. Notably, it demonstrated selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several chlorinated phenolic compounds, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a lead compound for new antibiotic development .

Case Study 2: Insecticidal Applications

In a field trial conducted by agricultural researchers, this compound was tested as a botanical insecticide. The results showed significant reductions in pest populations on tomato plants, leading to improved yield and quality. The study concluded that this compound could serve as an environmentally friendly alternative to synthetic pesticides .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.